molecular formula C26H20N2O3 B5146217 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide

Cat. No.: B5146217
M. Wt: 408.4 g/mol
InChI Key: GFMCNUAIEZEXTE-UHFFFAOYSA-N
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Description

4-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a dioxoisoquinoline moiety and a naphthyl group connected via a butanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dioxoisoquinoline with naphthylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability. The use of high-throughput screening and process optimization ensures consistent quality and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

4-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)propanoic acid
  • 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butyric acid methyl ester
  • 2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid

Uniqueness

4-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dioxoisoquinoline moiety and a naphthyl group provides a versatile framework for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3/c29-23(27-22-14-5-8-17-7-1-2-11-19(17)22)15-6-16-28-25(30)20-12-3-9-18-10-4-13-21(24(18)20)26(28)31/h1-5,7-14H,6,15-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMCNUAIEZEXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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